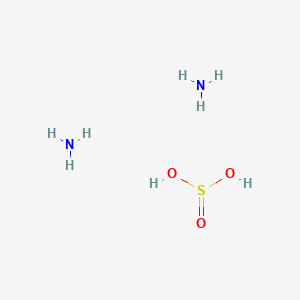
Diammonium hexakis(thiocyanato)platinate
説明
Diammonium hexakis(thiocyanato)platinate is a coordination compound with the chemical formula (NH₄)₂[Pt(SCN)₆]. It is composed of a platinum(IV) center surrounded by six thiocyanate ligands, with two ammonium cations balancing the charge. This compound is known for its interesting structural and chemical properties, making it a subject of study in various scientific fields.
作用機序
Target of Action
It is known that platinum-based compounds often target dna in cancer cells .
Mode of Action
Platinum-based anticancer drugs are known to interact with dna, forming adducts that lead to the death of cancer cells .
Biochemical Pathways
The interaction of platinum-based compounds with dna can disrupt various cellular processes, including dna replication and transcription .
Pharmacokinetics
The compound’s boiling point is 146ºC at 760mmHg , which might influence its bioavailability.
Result of Action
The formation of dna adducts by platinum-based compounds can lead to cell death .
準備方法
Synthetic Routes and Reaction Conditions: Diammonium hexakis(thiocyanato)platinate can be synthesized through the reaction of ammonium thiocyanate with a platinum(IV) salt, such as platinum(IV) chloride. The reaction typically occurs in an aqueous solution, where the thiocyanate ions coordinate to the platinum center, forming the desired complex. The reaction can be represented as follows:
PtCl42−+6SCN−+2NH4+→(NH4)2[Pt(SCN)6]+4Cl−
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, such as controlled temperature and pH, to maximize yield and purity.
化学反応の分析
Types of Reactions: Diammonium hexakis(thiocyanato)platinate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate ligands can be replaced by other ligands, such as halides or phosphines, under appropriate conditions.
Redox Reactions: The platinum(IV) center can be reduced to platinum(II) or platinum(0) in the presence of reducing agents.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halide salts (e.g., sodium chloride) or phosphine ligands (e.g., triphenylphosphine) can be used. These reactions often occur in polar solvents like water or ethanol.
Redox Reactions: Reducing agents like sodium borohydride or hydrazine can facilitate the reduction of platinum(IV) to lower oxidation states.
Major Products:
Substitution Reactions: Products include new platinum complexes with different ligands, such as [PtCl₆]²⁻ or [Pt(PPh₃)₄].
Redox Reactions: Products include platinum(II) or platinum(0) species, depending on the extent of reduction.
科学的研究の応用
Diammonium hexakis(thiocyanato)platinate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Biology and Medicine: Platinum compounds, including this compound, are studied for their potential anticancer properties. They can interact with DNA and inhibit cell division.
Industry: This compound is used in electroplating and as a catalyst in industrial processes, such as hydrogenation reactions.
類似化合物との比較
Diammonium hexakis(thiocyanato)platinate can be compared with other platinum complexes, such as:
Cisplatin: A well-known anticancer drug with the formula [PtCl₂(NH₃)₂]. Unlike this compound, cisplatin has chloride ligands and a square planar geometry.
Potassium tetrachloroplatinate(II): With the formula K₂[PtCl₄], this compound has a similar coordination environment but with chloride ligands instead of thiocyanate.
Uniqueness: this compound is unique due to its hexakis(thiocyanato) coordination, which imparts distinct chemical and physical properties compared to other platinum complexes. Its ability to undergo various substitution and redox reactions makes it a versatile compound in both research and industrial applications.
特性
IUPAC Name |
diazanium;platinum(4+);hexathiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CHNS.2H3N.Pt/c6*2-1-3;;;/h6*3H;2*1H3;/q;;;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNSIKCPSLASGA-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].C(#N)[S-].[NH4+].[NH4+].[Pt+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)2[Pt(SCN)6], C6H8N8PtS6 | |
| Record name | ammonium hexathiocyanoplatinate(IV) | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19372-45-3 | |
| Record name | Platinate(2-), hexakis(thiocyanato-kappaS)-, ammonium (1:2), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019372453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Platinate(2-), hexakis(thiocyanato-.kappa.S)-, ammonium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium hexakis(thiocyanato)platinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


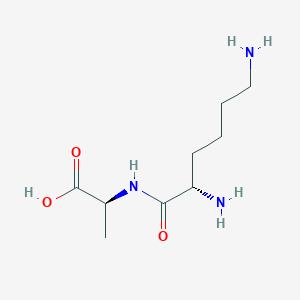
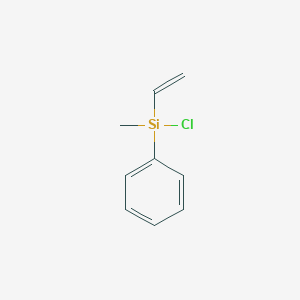
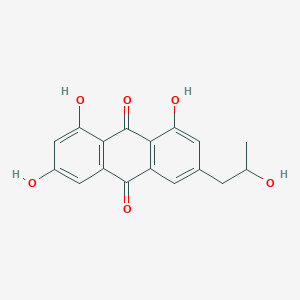
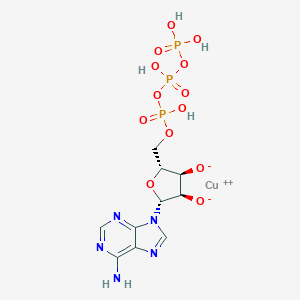
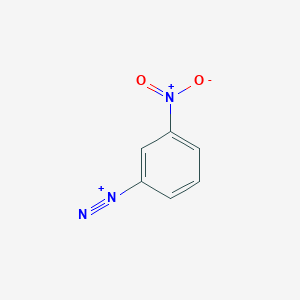
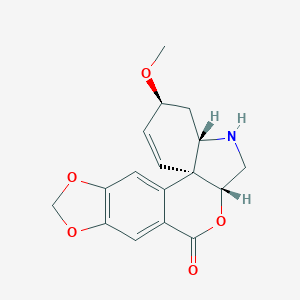
![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)
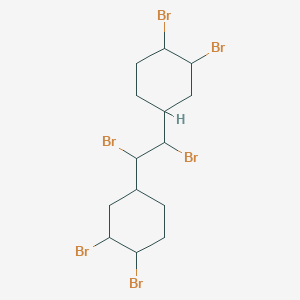
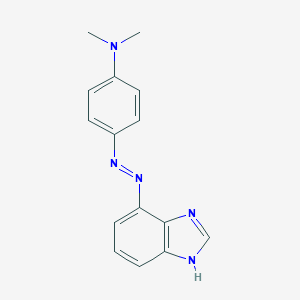
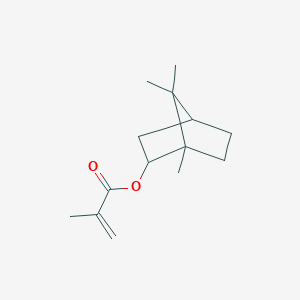

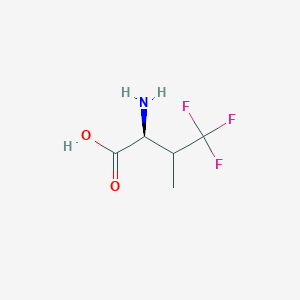
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)
